Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Description

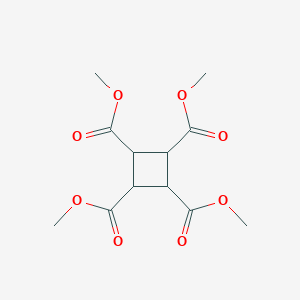

Structure

3D Structure

Properties

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

This guide provides a comprehensive technical overview of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a unique cyclic ester with significant potential in advanced material science and pharmaceutical development. We will delve into its chemical identity, synthesis, structural characterization, and key applications, offering field-proven insights for researchers and professionals.

Compound Identification and Chemical Properties

This compound is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. Its rigid, puckered four-membered ring structure, adorned with four methoxycarbonyl groups, imparts unique stereochemical and physical properties.[1][2] This structure serves as a valuable scaffold in organic synthesis.[1]

CAS Numbers: The primary CAS Registry Number for this compound is 1032-95-7 .[3] An alternative CAS number, 14495-41-1 , is also frequently associated with this molecule, often referring to a specific isomer or being used interchangeably in commercial listings.[4][5][6]

Molecular and Physical Properties: The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₈ | [4] |

| Molecular Weight | 288.25 g/mol | [4] |

| IUPAC Name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | [4] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 147 °C | [7] |

| Boiling Point | 356.6 °C at 760 mmHg | [7] |

| Density | 1.301 g/cm³ | [7] |

Synthesis of this compound

The principal synthetic route to this compound is through the [2+2] photochemical cycloaddition of dimethyl maleate.[8] This reaction leverages the principles of photochemistry to construct the cyclobutane ring from two alkene precursors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization by Dual-Catalyzed Photoredox Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 8. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Stereochemistry: A Technical Guide to Diastereoselectivity in Cyclobutanetetracarboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Four-Membered Ring in Modern Chemistry

The cyclobutane motif, a strained yet remarkably versatile scaffold, is a cornerstone in the design of complex molecules, from bioactive natural products to advanced materials. Its unique conformational constraints and reactivity make it a prized component in medicinal chemistry and drug development. Among the vast family of cyclobutane derivatives, cyclobutane-1,2,3,4-tetracarboxylates stand out as pivotal building blocks, offering a dense array of functional groups for further elaboration. However, the synthetic utility of these compounds is intrinsically linked to the precise control of their stereochemistry. This guide provides a deep dive into the principles and practicalities of achieving high diastereoselectivity in the synthesis of cyclobutanetetracarboxylates, with a focus on the most prevalent synthetic route: the [2+2] photocycloaddition of maleic acid derivatives.

The Stereochemical Landscape of Cyclobutane-1,2,3,4-tetracarboxylates

The cyclobutane-1,2,3,4-tetracarboxylate core can exist in several diastereomeric forms, each with distinct spatial arrangements of the four carboxylate groups. Understanding these stereoisomers is fundamental to controlling their synthesis. The relative orientations of the substituents (up or down relative to the plane of the ring) give rise to different isomers, some of which are chiral, while others are meso compounds.[1]

A simplified way to visualize these isomers is to consider the substituents on a square planar representation of the cyclobutane ring.[1] The principal diastereomers include:

-

cis,cis,cis ("all-cis") : All four carboxylate groups are on the same face of the ring.

-

cis,trans,cis : Two adjacent carboxylate groups are cis to each other, while the other two are trans.

-

trans,trans,trans ("all-trans") : The carboxylate groups alternate on opposite faces of the ring.

-

Other combinations such as cis,cis,trans and trans,cis,trans.

The specific diastereomer obtained has profound implications for the three-dimensional structure and, consequently, the biological activity or material properties of any derivative synthesized from it.

The Cornerstone of Synthesis: [2+2] Photocycloaddition

The most direct and widely employed method for constructing the cyclobutanetetracarboxylate skeleton is the [2+2] photodimerization of maleic anhydride or its dialkyl esters, such as diethyl maleate.[2] This reaction involves the formation of two new sigma bonds to create the cyclobutane ring from two alkene units upon exposure to ultraviolet (UV) light.[2]

The general workflow for this synthesis can be visualized as follows:

Caption: General workflow for cyclobutanetetracarboxylate synthesis via [2+2] photocycloaddition.

Unraveling Diastereoselectivity: Mechanism and Controlling Factors

The key to a successful and predictable synthesis lies in understanding and controlling the diastereoselectivity of the [2+2] photocycloaddition.

The Mechanistic Underpinnings of Stereocontrol

The photodimerization of maleic anhydride and its esters can proceed through different excited states, typically a singlet or a triplet state, which can be influenced by the presence of a photosensitizer.

-

Direct Irradiation (Singlet State): In the absence of a sensitizer, direct UV irradiation excites the maleic anhydride molecule to a singlet excited state. This excited molecule can then react with a ground-state molecule.

-

Sensitized Irradiation (Triplet State): In the presence of a photosensitizer (e.g., acetophenone), the sensitizer absorbs the light and transfers its energy to the maleic anhydride molecule, promoting it to a triplet excited state. This triplet state is generally longer-lived than the singlet state and can influence the stereochemical outcome.

A critical insight into the diastereoselectivity comes from the analysis of the photochemical intermediate. It has been proposed that the formation of the cis,trans,cis isomer is favored due to steric hindrance in the transition state.[3] When two molecules of maleic anhydride approach each other to form the cyclobutane ring, a configuration that minimizes steric repulsion between the bulky anhydride groups is preferred. This leads to a head-to-tail arrangement that, upon ring closure, results in the cis,trans,cis stereochemistry.[3]

Sources

"isomers of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate"

An In-depth Technical Guide to the Stereoisomers of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

Authored by: A Senior Application Scientist

Abstract

The this compound framework represents a cornerstone in stereochemistry and synthetic chemistry, offering a constrained four-membered ring system adorned with four chiral centers. This configuration gives rise to a fascinating array of stereoisomers, each with unique spatial arrangements and properties. The synthesis and characterization of these isomers are of paramount importance, as their well-defined geometries make them exemplary building blocks for supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs).[1] This guide provides a comprehensive exploration of the stereoisomers of this compound, detailing their synthesis via photochemical cycloaddition, rigorous characterization through advanced spectroscopic and crystallographic techniques, and the critical role of conformational analysis in understanding their behavior. We present field-proven protocols and explain the causality behind experimental choices, offering researchers and drug development professionals a definitive resource for leveraging this versatile molecular scaffold.

The Stereochemical Landscape of 1,2,3,4-Tetrasubstituted Cyclobutanes

The 1,2,3,4-cyclobutanetetracarboxylate core contains four stereogenic centers, which at first glance suggests the possibility of 2⁴ = 16 stereoisomers. However, due to the cyclic nature of the molecule and the presence of symmetry elements in certain configurations, the actual number of unique stereoisomers is significantly lower. The isomers are best described by the relative orientation (cis/trans) of the four methoxycarbonyl substituents. Analysis reveals the existence of meso compounds (achiral molecules with chiral centers) and pairs of enantiomers, leading to a total of five distinct stereoisomers for the parent tetracarboxylic acid.[2]

The primary isomers encountered and studied are:

-

cis,trans,cis (rctt): Two adjacent substituents are cis, the next is trans, and the last is cis relative to the first. This is a common product from the photodimerization of dimethyl maleate.

-

trans,trans,trans (tttt): All substituents are trans to their adjacent neighbors. This isomer can be obtained through thermal isomerization of the cis,trans,cis form.[1]

-

cis,cis,cis (cccc): All substituents are on the same face of the ring. This isomer is highly strained.

-

Other Diastereomers: Additional combinations of cis and trans relationships complete the set of possible isomers.

The relationships between these key stereoisomers are crucial for understanding their synthesis and separation.

Figure 1: Key stereoisomers and their interconversion relationship.

Synthesis: The Power of [2+2] Photocycloaddition

The most direct and widely employed method for synthesizing the cyclobutane core of these molecules is the [2+2] photodimerization of derivatives of maleic or fumaric acid.[3] The photodimerization of dimethyl fumarate, for instance, yields this compound.[4][5] This reaction is a textbook example of pericyclic chemistry, where ultraviolet (UV) light excites the π-electrons of the alkene, leading to the formation of a diradical intermediate that subsequently cyclizes.

Causality in Experimental Design: The stereochemical outcome of the photodimerization is exquisitely sensitive to the reaction conditions.

-

Solid-State vs. Solution: Performing the reaction in the solid state can lead to high stereoselectivity, as the crystal lattice pre-organizes the monomer molecules, favoring the formation of a specific dimer. In contrast, solution-phase reactions often yield a mixture of isomers.[5]

-

Photosensitizers: In solution, a triplet sensitizer (e.g., benzophenone) is often used. The sensitizer absorbs the UV light and transfers its energy to the substrate, promoting it to a triplet state. This allows the reaction to proceed via a triplet diradical, which has a longer lifetime than a singlet diradical, enabling bond rotation and potentially leading to different isomeric products than the direct, unsensitized irradiation.

Experimental Protocol: Photodimerization of Dimethyl Fumarate

This protocol is a self-validating system; successful synthesis is confirmed by the transition from a liquid/dissolved monomer to a solid crystalline dimer, which can be verified through melting point analysis and the spectroscopic methods detailed in Section 4.

Objective: To synthesize a mixture of this compound isomers.

Materials:

-

Dimethyl fumarate (or Dimethyl maleate)

-

Acetone (or other suitable solvent, spectroscopic grade)

-

Benzophenone (triplet sensitizer, optional)

-

Quartz reaction vessel

-

High-pressure mercury vapor lamp (or other UV source, e.g., 254 nm)

-

Rotary evaporator

-

Methanol (for recrystallization)

Procedure:

-

Preparation: Dissolve dimethyl fumarate (e.g., 5.0 g) in acetone (200 mL) in the quartz reaction vessel. If using a sensitizer, add benzophenone (e.g., 0.5 g).

-

Rationale: Acetone is a common solvent that is transparent to the required UV wavelength. A quartz vessel is mandatory as standard borosilicate glass absorbs UV light below ~300 nm.

-

-

Irradiation: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can quench the excited triplet state. Irradiate the solution with the UV lamp while maintaining a constant, gentle stir. The reaction vessel may require cooling with a water bath to prevent thermal side reactions.

-

Rationale: The removal of oxygen is critical for efficiency in sensitized reactions. Constant stirring ensures homogenous irradiation of the solution.

-

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or ¹H NMR to observe the disappearance of the vinyl proton signal of the starting material. The reaction typically requires several hours to days.

-

Workup: Once the reaction is complete, remove the solvent using a rotary evaporator. The crude product will be a solid or viscous oil.

-

Purification & Isomer Separation:

-

The crude product is a mixture of diastereomers. Recrystallization from methanol is often effective for isolating the major, more crystalline isomer (typically the trans,trans,trans or cis,trans,cis isomer).

-

For a more rigorous separation of all isomers, column chromatography on silica gel is required, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Figure 2: General experimental workflow for photochemical synthesis.

Conformational Analysis: The Puckered Ring

Contrary to a simple planar square representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain caused by the eclipsing of substituents on adjacent carbon atoms.[6][7] This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate from 90°. The puckering angle and the preference for substituents to occupy axial or equatorial positions are influenced by the steric bulk of the groups.[8] For this compound, the four bulky ester groups significantly influence the ring's preferred conformation, which in turn affects the isomer's stability and its spectroscopic properties.

Figure 3: Planar vs. puckered conformation of the cyclobutane ring.

Structural Characterization: A Multi-Technique Approach

Unambiguous identification of each stereoisomer requires a combination of powerful analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most valuable tool for distinguishing isomers in solution.[9] The symmetry of each isomer dictates the number of unique proton (¹H) and carbon (¹³C) signals in its spectrum.[10][11]

-

¹H NMR: The chemical shifts of the cyclobutane ring protons and the coupling constants (J-values) between them provide definitive information about the relative stereochemistry (cis or trans) of the substituents. Generally, cis-protons exhibit a different coupling constant than trans-protons.

-

¹³C NMR: The number of signals directly corresponds to the number of chemically non-equivalent carbon atoms, which is a direct reflection of the molecule's symmetry.

| Isomer (Symmetry) | Description | Expected ¹H Signals (Ring + OMe) | Expected ¹³C Signals (Ring + OMe + C=O) |

| trans,trans,trans (C₂h) | High symmetry. | 2 (1 ring, 1 OMe) | 3 (1 ring, 1 OMe, 1 C=O) |

| cis,trans,cis (Cₛ) | Plane of symmetry. | 4 (2 ring, 2 OMe) | 6 (3 ring, 2 OMe, 1 C=O) |

| cis,cis,cis (C₄ᵥ) | High symmetry. | 2 (1 ring, 1 OMe) | 3 (1 ring, 1 OMe, 1 C=O) |

| Asymmetric Isomer (C₁) | No symmetry. | 8 (4 ring, 4 OMe) | 12 (4 ring, 4 OMe, 4 C=O) |

| Table 1: Predicted NMR signals based on molecular symmetry. The number of signals is a powerful diagnostic tool for isomer identification. |

X-ray Crystallography

For solid, crystalline samples, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure.[12] It allows for the precise measurement of bond lengths, bond angles, and the puckering of the cyclobutane ring, confirming the relative and absolute stereochemistry of the isomer in the solid state. This technique is invaluable for validating the assignments made by NMR spectroscopy.

| Parameter | Typical Value | Significance |

| C-C Bond Length (ring) | ~1.55 Å | Longer than in unstrained alkanes due to ring strain. |

| C-C-C Bond Angle (ring) | ~88° - 90° | Confirms the strained, non-ideal geometry.[6] |

| Ring Puckering Angle | 20° - 35° | Quantifies the deviation from planarity. |

| Substituent Position | Axial / Equatorial | Determines the steric interactions and overall conformation. |

| Table 2: Key structural parameters obtained from X-ray crystallography. |

Other Techniques

-

Mass Spectrometry (MS): Confirms the molecular weight (C₁₂H₁₆O₈, MW = 288.25 g/mol ) and can provide fragmentation patterns that may offer structural clues.[13]

-

Infrared (IR) Spectroscopy: Primarily used to confirm the presence of functional groups, especially the strong carbonyl (C=O) stretch of the ester groups, typically found around 1730-1750 cm⁻¹.

Applications in Materials Science and Beyond

The rigid and well-defined stereochemistry of the 1,2,3,4-cyclobutanetetracarboxylate isomers makes them exceptional ligands, or "struts," for the construction of highly ordered crystalline materials.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid groups (after hydrolysis of the esters) can coordinate to metal ions, forming extended 3D networks with porous structures.[1] The specific isomer used dictates the geometry and connectivity of the resulting framework, allowing for the rational design of materials with tailored properties for applications in gas storage, catalysis, and separation.

-

Coordination Polymers: Similar to MOFs, these isomers can be used to build 1D, 2D, or 3D polymers with interesting magnetic, optical, or electronic properties.

Conclusion

The isomers of this compound are more than a mere academic curiosity in stereochemistry. They represent a class of highly functionalized and structurally precise building blocks. A thorough understanding of their synthesis, which is dominated by the stereochemically sensitive [2+2] photodimerization reaction, is critical for accessing specific isomers. Mastery of their characterization, relying on the synergistic application of NMR spectroscopy and X-ray crystallography, is essential for unambiguous structural assignment. As the demand for advanced materials with precisely controlled architectures continues to grow, the utility of these versatile cyclobutane derivatives in creating novel MOFs and functional polymers is set to expand, underscoring the enduring importance of fundamental stereochemical control in modern chemical research.

References

-

Title: The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework Source: ResearchGate URL: [Link]

-

Title: Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 Source: PubChem URL: [Link]

-

Title: 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 Source: PubChem URL: [Link]

-

Title: The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer Source: Journal of the American Chemical Society URL: [Link]

-

Title: NMR Spectroscopy of Cyclobutanes Source: ResearchGate URL: [Link]

-

Title: Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid Source: Chemistry Stack Exchange URL: [Link]

-

Title: Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors Source: ProQuest URL: [Link]

-

Title: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study Source: PubMed URL: [Link]

-

Title: Conformers of Cycloalkanes Source: Lumen Learning - MCC Organic Chemistry URL: [Link]

-

Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

-

Title: Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel [Ag(ethyl-3-quinolate)2(citrate)] Complex Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a unique cycloaliphatic tetraester with a compact and rigid structure. Its four ester functionalities impart a degree of polarity that, combined with its three-dimensional architecture, results in a nuanced solubility profile. This compound and its derivatives are of growing interest in medicinal chemistry and materials science, where the cyclobutane scaffold can introduce desirable properties such as conformational rigidity and metabolic stability.[1] A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₈ | [2][3] |

| Molecular Weight | 288.25 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Density | ~1.301 g/cm³ | [3] |

| Melting Point | 145.0 to 149.0 °C | |

| Boiling Point | 356.6 °C at 760 mmHg | [3] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 8 | [2][3] |

| Calculated logP (XLogP3) | -0.6 | [2][3] |

The presence of eight hydrogen bond acceptors (the oxygen atoms of the ester groups) and the absence of hydrogen bond donors significantly influence its interactions with protic and aprotic solvents. The negative calculated logP suggests a degree of hydrophilicity, though its rigid carbon framework limits its solubility in water.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is scientifically grounded in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from atomic-level van der Waals forces.

-

δp (Polar): Stemming from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Experimentally Determining Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a saturated solution. The OECD Guideline 105 for testing of chemicals provides a robust framework for this method.[5]

Experimental Workflow

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetramethyl-1,2,3,4-cyclobutanetetracarboxylate | 14495-41-1 [chemicalbook.com]

- 4. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]

- 5. filab.fr [filab.fr]

A Technical Guide to the Thermodynamic Properties of Cyclobutane Tetracarboxylic Acid Esters

Abstract

Cyclobutane tetracarboxylic acid esters are a unique class of molecules with significant potential in materials science and drug development, owing to their rigid, strained four-membered ring structure. A thorough understanding of their thermodynamic properties is paramount for predicting their stability, reactivity, and behavior in various applications. This in-depth technical guide provides a comprehensive overview of the thermodynamic landscape of these esters. In the absence of extensive direct experimental data, this guide synthesizes theoretical principles, computational methodologies, and established experimental protocols to empower researchers, scientists, and drug development professionals. We delve into the influence of ring strain on thermodynamic stability and explore how to predict key parameters such as enthalpy of formation, entropy, and Gibbs free energy through computational chemistry. Furthermore, we provide detailed, field-proven methodologies for the experimental determination of thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causality behind experimental choices. This guide is designed to be a self-validating resource, grounding its claims in authoritative sources and providing actionable protocols for laboratory investigation.

Introduction: The Significance of the Strained Core

Cyclobutane derivatives are of significant interest in organic chemistry and materials science. The inherent ring strain of the cyclobutane core, with C-C-C bond angles deviating significantly from the ideal 109.5°, imparts unique chemical and physical properties to these molecules.[1] This strain energy can be a driving force for ring-opening polymerizations and can influence the conformational rigidity of the molecule, a critical factor in drug design.[2]

Cyclobutane tetracarboxylic acid esters, which feature four ester functionalities attached to this strained ring, are versatile building blocks. They can be used in the synthesis of polymers like polyimides and polyesters, where the cyclobutane moiety can enhance thermal stability and modify mechanical properties.[3] In medicinal chemistry, the rigid cyclobutane scaffold can be used to orient substituents in a well-defined three-dimensional space, aiding in the design of potent and selective bioactive molecules.[4]

A comprehensive understanding of the thermodynamic properties of these esters is crucial for:

-

Predicting Reactivity and Stability: The Gibbs free energy of formation (ΔG°f) indicates the spontaneity of formation and the overall stability of the molecule.

-

Process Development and Safety: Enthalpy of formation (ΔH°f) is critical for assessing the energy content and potential hazards of a compound. For exothermic reactions, this information is vital for safe process scale-up.

-

Materials Science Applications: Thermal properties such as melting point, boiling point, and decomposition temperature dictate the processing conditions and service limits of materials derived from these esters.

This guide will provide a framework for understanding, predicting, and measuring these critical thermodynamic parameters.

Theoretical Framework: The Role of Ring Strain

The thermodynamic properties of cyclobutane tetracarboxylic acid esters are intrinsically linked to the strain energy of the cyclobutane ring. This strain is primarily a combination of:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ hybrid angle of 109.5° to approximately 90° in a planar cyclobutane ring.[1]

-

Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbon atoms. To alleviate this, the cyclobutane ring is not perfectly planar but puckered.

The presence of four bulky ester groups can further influence the ring puckering and introduce additional steric strain. The overall strain energy contributes to a higher enthalpy of formation compared to an analogous acyclic compound.

The polymerizability of cyclic esters is heavily influenced by ring strain.[2] A higher ring strain generally leads to a more favorable enthalpy of polymerization (a more exothermic reaction), driving the equilibrium towards the polymer. While cyclobutane itself is strained, the thermodynamic favorability of ring-opening reactions of its derivatives will also depend on the nature of the substituents.

Computational Prediction of Thermodynamic Properties

Due to a scarcity of direct experimental data for cyclobutane tetracarboxylic acid esters, computational chemistry serves as a powerful tool for predicting their thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[5]

Key Thermodynamic Parameters and Their Prediction

-

Enthalpy of Formation (ΔH°f): This can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of systematic errors in the calculations.

-

Standard Entropy (S°): This is calculated from the vibrational frequencies, moments of inertia, and molecular symmetry obtained from the optimized geometry.

-

Heat Capacity (Cp): This can also be derived from the calculated vibrational frequencies.

-

Gibbs Free Energy of Formation (ΔG°f): This is calculated from the enthalpy of formation and the standard entropy using the Gibbs equation: ΔG°f = ΔH°f - TΔS°.

It is important to note that for larger molecules, systematic errors in computational methods can accumulate. Therefore, empirical corrections, often based on the number and type of functional groups, may be necessary to achieve high accuracy.[5]

Logical Workflow for Computational Prediction

The following diagram illustrates a typical workflow for the computational prediction of thermodynamic properties.

Caption: Workflow for computational prediction of thermodynamic properties.

Experimental Determination of Thermal Properties

Experimental techniques are indispensable for validating computational predictions and for characterizing novel compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability and phase transitions.[6]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of thermal degradation. Polyesters, a related class of compounds, generally begin to degrade at temperatures around 275°C.[7] Bio-based poly(ether-ester)s have shown onset decomposition temperatures in the range of 315–430 °C.[8] This suggests that cyclobutane tetracarboxylic acid esters are likely to be thermally stable to at least 250°C, but experimental verification is essential.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the cyclobutane tetracarboxylic acid ester into a clean TGA pan (typically alumina or platinum).

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).

-

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG curve).

-

The temperature at which 5% mass loss occurs (Td,5%) is often reported as a measure of thermal stability.[8]

-

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the ester into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Use a controlled atmosphere, typically an inert gas like nitrogen.

-

Set the temperature program. A common program is a heat-cool-heat cycle to erase the thermal history of the sample:

-

Heat from a sub-ambient temperature (e.g., -50°C) to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min.

-

Cool back to the starting temperature at the same rate.

-

Reheat at the same rate. The data from the second heating scan is typically used for analysis.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.

-

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols [mdpi.com]

The Genesis of a Strained Ring: A Historical Guide to the Synthesis of Cyclobutane Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Four-Membered Ring

The cyclobutane moiety, a puckered four-carbon ring, is an increasingly important structural motif in medicinal chemistry and materials science. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique conformational properties and reactivity. While modern synthetic methods have made cyclobutane derivatives more accessible, the initial syntheses of this strained carbocycle were triumphs of chemical ingenuity and perseverance. This guide delves into the foundational historical methods for constructing the cyclobutane ring, providing not just the protocols but the scientific reasoning and experimental context of the pioneering chemists who first tamed this challenging structure. Understanding these early pathways offers valuable insights into the fundamental principles of ring-closing and cycloaddition reactions that remain relevant today.

I. The Dawn of Cyclobutane: Degradative Synthesis and Intramolecular Cyclization

The early 20th century marked the first successful forays into the world of cyclobutanes, not by direct construction, but by the clever manipulation and degradation of more complex, naturally occurring molecules.

Willstätter's Landmark Synthesis (1907): A Multi-Step Degradation Featuring the Hofmann Elimination

The first confirmed synthesis of the parent cyclobutane was a monumental effort by Richard Willstätter and James Bruce in 1907, achieved by the hydrogenation of cyclobutene.[1] The true elegance of this work, however, lies in the preceding multi-step synthesis of cyclobutene from a naturally occurring alkaloid, pseudopelletierine. This approach exemplifies the classical degradative method, where a complex starting material is systematically broken down to yield a simpler target.

Causality and Experimental Choices: Willstätter's strategy was dictated by the available starting materials and reaction technologies of his time. Natural products were often the most complex molecules readily available. The Hofmann elimination, a method for converting amines into alkenes via exhaustive methylation and subsequent base-induced elimination, was a well-established and reliable tool for creating double bonds.[2] The choice of a multi-step degradation was not one of convenience but of necessity, reflecting a deep understanding of reaction mechanisms as they were known.

Experimental Workflow: Willstätter's Synthesis of Cyclobutene

Caption: Willstätter's multi-step degradation of pseudopelletierine to cyclobutene.

Historical Protocol: The Hofmann Elimination in Cycloalkene Synthesis

The following is a generalized representation of the key Hofmann elimination step as it would have been performed in the early 20th century:

-

Exhaustive Methylation: A cyclic amine (e.g., a derivative from the reduction of pseudopelletierine) is treated with an excess of methyl iodide (CH₃I). The amine's nitrogen atom acts as a nucleophile, displacing the iodide ion in an Sₙ2 reaction. This process is repeated until the nitrogen is fully methylated, forming a quaternary ammonium iodide salt.

-

Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This facilitates an anion exchange, replacing the iodide with a hydroxide ion to form a quaternary ammonium hydroxide. Silver iodide precipitates out, driving the reaction forward.

-

Elimination: The quaternary ammonium hydroxide is heated, often as a solid or in a high-boiling solvent. The hydroxide ion acts as a strong base, abstracting a proton from a beta-carbon. This induces an E2 elimination, cleaving the carbon-nitrogen bond and forming an alkene. The bulky quaternary ammonium leaving group sterically hinders abstraction of more substituted protons, leading to the formation of the least substituted alkene (the "Hofmann product").[2]

Intramolecular Wurtz and Freund Reactions: Forging a Ring from a Chain

A more direct, though historically challenging, approach to forming cycloalkanes is the intramolecular cyclization of α,ω-dihaloalkanes. The Wurtz reaction, involving the reductive coupling of alkyl halides with sodium metal, and the related Freund reaction, which often employed zinc, were adapted for this purpose. The synthesis of cyclobutane from 1,4-dihalobutanes represents a classic example of this strategy.

Causality and Experimental Choices: The rationale behind this method is straightforward: by tethering two reactive alkyl halide moieties on the same molecule, an intramolecular reaction becomes entropically favored over intermolecular polymerization. The choice of a highly reactive metal like sodium or zinc was necessary to effect the reductive coupling. The use of dry ether as a solvent was critical to prevent the quenching of the reactive organometallic intermediates.

Reaction Mechanism: Intramolecular Wurtz-Type Reaction

Caption: General mechanism for the intramolecular Wurtz-type synthesis of cyclobutane.

Historical Protocol: Freund-Gustavson Synthesis of Cycloalkanes

A representative procedure for the synthesis of a small cycloalkane using a Wurtz-type reaction, as would have been performed by chemists like Freund or Gustavson, is as follows:

-

Apparatus Setup: A flask equipped with a reflux condenser and a dropping funnel is charged with finely divided zinc or sodium metal suspended in a suitable inert solvent like ether or toluene.

-

Reagent Addition: A solution of the α,ω-dihaloalkane (e.g., 1,4-dibromobutane) in the same solvent is added dropwise to the metal suspension. The reaction is often initiated by gentle heating.

-

Reaction and Workup: The reaction mixture is heated under reflux for several hours. After cooling, the reaction is quenched by the careful addition of water or ethanol to destroy any unreacted metal.

-

Isolation: The organic layer is separated, washed, dried, and distilled to isolate the cycloalkane product. Yields for these early reactions were often low due to competing elimination and intermolecular reactions.

The Demjanov Rearrangement: Ring Contraction to Access Cyclobutane Derivatives

Discovered by Nikolai Demjanov in 1903, this rearrangement involves the diazotization of a primary amine with nitrous acid, leading to the formation of a carbocation that can undergo skeletal rearrangement.[3][4] Of particular historical significance is its application in the ring contraction of five-membered rings to form four-membered ones. For instance, the treatment of aminocyclopentane with nitrous acid can yield cyclobutanol and other cyclobutane derivatives, albeit often in a mixture with other products.

Causality and Experimental Choices: The reaction hinges on the generation of an unstable diazonium salt from a primary amine. The loss of dinitrogen gas (N₂) is a powerful thermodynamic driving force for the formation of a carbocation. In a cyclic system, this carbocation can be stabilized by the migration of an adjacent carbon-carbon bond, leading to a ring-contracted or ring-expanded product. The low temperatures (0-5 °C) were crucial to control the stability of the diazonium intermediate.[3]

Reaction Mechanism: Demjanov Ring Contraction

Caption: The Staudinger thermal [2+2] cycloaddition of a ketene with an alkene.

Historical Protocol: Staudinger Cycloaddition to Form a Cyclobutanone

-

Reaction Setup: A solution of an alkene in an inert, dry solvent (e.g., ether or benzene) is prepared in a flask equipped with a dropping funnel and a reflux condenser.

-

In Situ Ketene Generation: A solution of an acyl chloride and a tertiary amine (like triethylamine) in the same solvent is added dropwise to the alkene solution at room temperature or with gentle heating. The amine dehydrohalogenates the acyl chloride to form the highly reactive ketene intermediate.

-

Cycloaddition: The ketene immediately reacts with the present alkene to form the cyclobutanone product.

-

Workup and Isolation: The triethylammonium chloride byproduct is filtered off. The filtrate is then washed, dried, and the solvent evaporated. The resulting crude cyclobutanone is purified by distillation or crystallization.

Photochemical [2+2] Cycloadditions

The use of light to drive chemical reactions has a long history, with some of the earliest examples leading to the formation of cyclobutane rings. As early as 1877, Liebermann observed the photodimerization of thymoquinone. A particularly notable early example is the Paternò–Büchi reaction, first reported by Emanuele Paternò in 1909. [5]This reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane, a four-membered ring containing an oxygen atom. While not forming a carbocyclic cyclobutane directly, it established the fundamental principle of photochemical cycloaddition for four-membered ring synthesis.

Causality and Experimental Choices: Early photochemists utilized sunlight as their primary light source. The underlying principle, later understood through quantum mechanics, is that the absorption of a photon promotes the carbonyl compound to an electronically excited state. This excited state has different reactivity than the ground state and can undergo cycloaddition with an alkene. The reaction proceeds via a diradical intermediate, and the regioselectivity is governed by the stability of this intermediate.

Reaction Mechanism: The Paternò–Büchi Reaction

Caption: Generalized mechanism of the Paternò–Büchi photochemical cycloaddition.

III. Comparative Summary of Historical Methods

The choice of synthetic route in the early days of organic chemistry was heavily influenced by the availability of starting materials, the robustness of the reaction, and the chemist's tolerance for multi-step sequences and low yields.

| Method | Key Transformation | Typical Reagents (Historical) | Advantages (Historical Context) | Disadvantages |

| Willstätter Synthesis | Degradation & Hofmann Elimination | CH₃I, Ag₂O, Heat | Enabled synthesis from available natural products. | Very long, multi-step synthesis; extremely low overall yield. |

| Intramolecular Wurtz/Freund | 1,4-Dihalobutane → Cyclobutane | Na or Zn metal, dry ether | A more direct ring-closing approach. | Low yields due to side reactions; sensitive to moisture. |

| Demjanov Rearrangement | Ring Contraction of Amines | NaNO₂, aq. Acid (e.g., HCl) | Allowed access to functionalized cyclobutanes from larger rings. | Often produces a mixture of products; yields can be variable. |

| Staudinger Cycloaddition | Ketene + Alkene → Cyclobutanone | Acyl chloride, Et₃N | Direct formation of a functionalized four-membered ring. | Ketenes are highly reactive and can be difficult to handle. |

| Photochemical Cycloaddition | Alkene + Alkene → Cyclobutane | Sunlight or UV lamp | Conceptually direct bond formation. | Often required specific chromophores; mixtures of products. |

Conclusion: A Legacy of Innovation

The historical syntheses of cyclobutane compounds are a testament to the foundational principles of organic chemistry. From the arduous degradation of natural products to the elegant simplicity of cycloadditions, these early methods laid the groundwork for our modern understanding of ring strain, reaction mechanisms, and synthetic strategy. While contemporary chemists have a vast arsenal of highly selective and efficient reactions at their disposal, the logic and creativity of pioneers like Willstätter, Freund, Demjanov, and Staudinger continue to inform and inspire the development of novel synthetic routes for complex molecules. This historical perspective not only enriches our appreciation for the field but also provides a solid foundation for tackling the synthetic challenges of today and tomorrow.

References

-

Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

-

Demjanov, N. J., & Demjanov, N. J. (1903). Ueber die Umlagerung alicyclischer Amine bei der Diazotirung. Berichte der deutschen chemischen Gesellschaft, 36(2), 1583-1596. [Link]

-

Willstätter, R., & Bruce, J. (1907). Zur Kenntnis der Cyclobutan-Reihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979-3999. [Link]

-

Freund, A. (1882). Ueber Trimethylen. Monatshefte für Chemie, 3(1), 625-635. [Link]

- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.

-

Wikipedia. (n.d.). Demjanov rearrangement. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Hofmann elimination. Retrieved January 25, 2026, from [Link]

-

Organic Reactions. (n.d.). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Staudinger synthesis. Retrieved January 25, 2026, from [Link]

Sources

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Scaffold

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a unique and highly functionalized building block in organic synthesis.[1][2] Its compact, stereochemically rich cyclobutane core, adorned with four ester groups, offers a rigid and predictable three-dimensional scaffold. This inherent rigidity is of significant interest in medicinal chemistry, where precise spatial orientation of functional groups is paramount for achieving high-affinity interactions with biological targets.[3] While direct applications in the total synthesis of complex natural products are not extensively documented, its true potential lies in its role as a versatile starting material for the creation of novel and diverse molecular scaffolds for drug discovery.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and key physicochemical properties. More importantly, it presents a series of detailed protocols for its chemical modification, transforming this foundational molecule into a range of high-value, functionalized cyclobutane derivatives poised for application in the synthesis of bioactive compounds.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1032-95-7 | [2] |

| Molecular Formula | C₁₂H₁₆O₈ | [2] |

| Molecular Weight | 288.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Boiling Point | 356.6 °C at 760 mmHg | |

| Density | 1.301 g/cm³ |

Core Synthetic Strategy: From a Symmetrical Ester to Diversified Scaffolds

The primary synthetic value of this compound stems from the reactivity of its four ester groups. These can be selectively or exhaustively modified to introduce a wide array of functional groups, thereby generating a library of cyclobutane-based building blocks. The following sections detail key transformations and provide step-by-step protocols.

Caption: Synthetic pathways from this compound.

Application Notes & Protocols

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acids: Gateways to Further Functionalization

The hydrolysis of the methyl esters to the corresponding carboxylic acids is a fundamental transformation. The resulting cyclobutane-1,2,3,4-tetracarboxylic acid is a versatile intermediate, notably used in the synthesis of metal-organic frameworks (MOFs).[1] In the context of organic synthesis, these carboxylic acid groups can serve as handles for a variety of subsequent reactions, including amide bond formation, Curtius rearrangement to access amines, or conversion to acid chlorides for Friedel-Crafts reactions.

Protocol 1: Exhaustive Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid

-

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) (5.0 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

-

Procedure:

-

Dissolve this compound in a 3:1 mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetracarboxylic acid.

-

Purify by recrystallization from a suitable solvent system (e.g., water/acetone).

-

Causality and Insights: The use of lithium hydroxide is common for ester hydrolysis. The reaction is typically straightforward, but careful monitoring is necessary to ensure complete conversion. The acidic workup is crucial to protonate the carboxylate salts and render the product soluble in organic solvents for extraction.

Reduction to Cyclobutane-1,2,3,4-tetramethanol: A Polyol Scaffold

Reduction of the ester groups to primary alcohols yields cyclobutane-1,2,3,4-tetramethanol. This polyol can be used as a chiral scaffold for the synthesis of ligands for asymmetric catalysis, or its hydroxyl groups can be further functionalized into leaving groups for nucleophilic substitution reactions, or oxidized to aldehydes for olefination reactions.

Protocol 2: Exhaustive Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl acetate

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

-

Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

-

Wash the filter cake with ample THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude tetrol.

-

Purify by column chromatography on silica gel.

-

Causality and Insights: LiAlH₄ is a powerful reducing agent capable of reducing all four ester groups. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and results in a granular precipitate that is easily filtered.

Caption: Workflow from the core scaffold to functional intermediates and potential applications.

Direct Amidation: Introducing Nitrogen-Containing Functionality

Direct conversion of the esters to amides can be achieved by heating with an amine. This reaction provides a straightforward route to cyclobutane tetraamides, which can exhibit interesting biological activities or serve as precursors to other nitrogen-containing heterocycles.

Protocol 3: Direct Aminolysis

-

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., benzylamine) (10.0 eq, used as solvent)

-

Toluene (optional, as a higher boiling solvent)

-

-

Procedure:

-

Combine this compound with an excess of the desired amine.

-

Heat the mixture to reflux (the temperature will depend on the boiling point of the amine) for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration and wash with a non-polar solvent (e.g., hexanes) to remove excess amine.

-

If the product is soluble, remove the excess amine under high vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality and Insights: This reaction is driven by the nucleophilic attack of the amine on the ester carbonyl. A large excess of the amine is often required to drive the equilibrium towards the amide product. The reaction can be slow and may require elevated temperatures. For less reactive amines, conversion of the esters to the corresponding acid chlorides followed by reaction with the amine at lower temperatures may be a more efficient alternative.

Stereochemical Considerations

This compound can exist as several stereoisomers. The relative stereochemistry of the four ester groups will dictate the geometry of the resulting derivatives and is a critical factor in the design of chiral ligands or bioactive molecules. It is essential to start with a stereochemically pure isomer or to have reliable methods for the separation of diastereomers if a mixture is used.

Conclusion and Future Outlook

While this compound may not be a common starting material in reported total syntheses, its potential as a versatile scaffold for the generation of diverse and stereochemically rich cyclobutane derivatives is undeniable. The protocols outlined in this guide provide a foundational framework for researchers to unlock the synthetic utility of this intriguing molecule. By leveraging the reactivity of its four ester groups, a wide array of functionalized cyclobutane building blocks can be accessed, paving the way for the discovery of novel therapeutic agents and functional materials. Further exploration into the diastereoselective functionalization of this scaffold will undoubtedly expand its role in modern organic synthesis.

References

-

PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). [Link]

-

ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]

-

American Chemical Society. Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids. [Link]

-

Chemistry Steps. Ring Expansion Rearrangements. [Link]

-

PubMed Central (PMC). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

National Center for Biotechnology Information. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

-

PubMed. Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization by Dual-Catalyzed Photoredox Cross-Coupling. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

-

CORE. Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. [Link]

Sources

Application Notes and Protocols: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate as a Monomer for Branched and Cross-Linked Polyesters

Introduction: A Vision for Advanced Polyesters

The pursuit of high-performance polymers with enhanced thermal stability, mechanical robustness, and tailored degradability is a cornerstone of modern materials science. Polyesters, a ubiquitous class of polymers, are prime candidates for innovation due to their versatile chemistry and wide range of applications. This document outlines the prospective use of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a precursor to a tetrafunctional monomer for the synthesis of advanced branched and cross-linked polyesters. The rigid and compact cyclobutane ring is a key structural motif that can impart significant improvements in the thermal and mechanical properties of the resulting polymers.[1]

While not a conventional linear monomer, this compound serves as a valuable precursor to 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA), a tetrafunctional carboxylic acid. The introduction of such a tetrafunctional monomer into a polyester backbone, traditionally formed from difunctional diols and diacids, allows for the creation of complex, three-dimensional architectures. These branched or cross-linked structures can offer superior properties compared to their linear counterparts, including increased rigidity, improved solvent resistance, and higher glass transition temperatures.[2]

These application notes provide a comprehensive theoretical framework and detailed protocols for researchers, scientists, and drug development professionals interested in exploring this innovative approach to polyester synthesis. We will detail the conversion of the tetramethyl ester to the active tetracarboxylic acid monomer, propose robust protocols for both melt and solution polymerization with a model diol (ethylene glycol), and describe the necessary characterization techniques to validate the synthesis and understand the properties of these novel materials.

Monomer Activation: From Ester to Reactive Acid

The commercially available this compound is a stable compound. To render it active for polycondensation, the four methyl ester groups must be hydrolyzed to carboxylic acid functionalities. This process yields 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA), the tetrafunctional monomer that will serve as a branching or cross-linking agent.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the conversion of the tetramethyl ester to the tetracarboxylic acid.

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound with an excess of concentrated hydrochloric acid. A typical ratio is 10g of the ester to 30g of hydrochloric acid.

-

Hydrolysis: Heat the mixture to 80°C with continuous stirring. Maintain this temperature and allow the reaction to proceed for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Concentrate the solution using a rotary evaporator to remove the excess hydrochloric acid and water. This will likely result in the precipitation of the solid tetracarboxylic acid.

-

Purification: The crude solid can be further purified by recrystallization from hot water. Dissolve the solid in a minimal amount of boiling deionized water, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the product under vacuum at 60°C to a constant weight.

Expected Outcome:

This procedure should yield 1,2,3,4-cyclobutanetetracarboxylic acid as a white crystalline solid. The yield is expected to be in the range of 80%. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (FTIR and NMR).

Polymerization Strategies: Crafting Branched and Cross-Linked Architectures

The tetrafunctional nature of 1,2,3,4-cyclobutanetetracarboxylic acid allows for its use as a cross-linking or branching agent in polyester synthesis. By reacting it with a diol, such as ethylene glycol, a three-dimensional polymer network can be formed. The extent of cross-linking and the final properties of the polyester can be controlled by the molar ratio of the tetracarboxylic acid to the diol and other diacid co-monomers.

Conceptual Workflow for Polyester Synthesis

Caption: Workflow for polyester synthesis using CBTA.

Protocol 2: Melt Polycondensation of 1,2,3,4-Cyclobutanetetracarboxylic Acid with Ethylene Glycol

Melt polycondensation is a common solvent-free method for producing polyesters. This protocol is designed to create a cross-linked polyester network.

Materials:

-

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA)

-

Ethylene glycol

-

Esterification catalyst (e.g., antimony(III) oxide, tin(II) octoate, or titanium(IV) butoxide)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Reactant Charging: Charge the three-necked flask with a precise molar ratio of CBTA and ethylene glycol. For a highly cross-linked network, a molar ratio of carboxyl groups to hydroxyl groups approaching 1:1 is targeted (i.e., a 1:2 molar ratio of CBTA to ethylene glycol). Add the catalyst at a concentration of 0.05-0.1 mol% relative to the carboxylic acid.

-

Esterification Stage (Nitrogen Purge): Heat the mixture under a slow stream of nitrogen to 180-200°C with mechanical stirring. Water will be evolved as the esterification reaction proceeds and will be collected in the distillation condenser. This stage is typically continued for 2-4 hours, or until the evolution of water ceases.

-

Polycondensation Stage (Vacuum): Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar. The increased temperature and vacuum facilitate the removal of ethylene glycol and drive the polymerization to high molecular weight, leading to the formation of a cross-linked network. The increase in viscosity of the reaction mixture is a key indicator of polymer formation. This stage can last for several hours.

-

Product Recovery: Once the desired viscosity is reached (the stirrer may stop due to the high viscosity of the cross-linked polymer), cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed from the flask (this may require breaking the flask if a highly cross-linked, insoluble polymer is formed).

Causality Behind Experimental Choices:

-

Two-Stage Reaction: The initial esterification under nitrogen allows for the efficient removal of water without significant loss of the more volatile ethylene glycol. The subsequent high-temperature vacuum stage is crucial for achieving high molecular weight by removing the diol and driving the equilibrium towards the polymer.[3]

-

Catalyst: An esterification catalyst is essential to achieve a reasonable reaction rate. The choice of catalyst can influence the color and thermal stability of the final polymer.

-

Molar Ratio: The molar ratio of the tetra-acid to the diol is the primary determinant of the degree of cross-linking. A stoichiometric ratio of functional groups will lead to a highly cross-linked, insoluble thermoset. Using an excess of diol or incorporating a difunctional acid can be used to produce soluble, branched polymers.

Protocol 3: Solution Polycondensation of 1,2,3,4-Cyclobutanetetracarboxylic Acid with Ethylene Glycol

Solution polymerization offers better temperature control and is suitable for producing soluble branched polyesters or for studying the polymerization kinetics.

Materials:

-

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA)

-

Ethylene glycol

-

High-boiling point, inert solvent (e.g., 1,1,2,2-tetrachloroethane, diphenyl ether)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with temperature controller

-

Precipitating solvent (e.g., methanol, ethanol)

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve CBTA and ethylene glycol in the chosen solvent in the reaction flask. The concentration of monomers should be in the range of 10-20% (w/v). Add the catalyst (around 0.1-0.5 mol%).

-

Polycondensation: Heat the solution to reflux under a nitrogen atmosphere. Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction for several hours (e.g., 8-24 hours). The progress can be monitored by measuring the amount of water collected or by analyzing samples for the disappearance of carboxylic acid groups (e.g., by titration).

-

Polymer Isolation: After the reaction, cool the solution to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with the precipitating solvent to remove any unreacted monomers and catalyst.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperatures for polycondensation. The solvent must be inert to the reactants and catalyst.

-

Dean-Stark Trap: This apparatus is crucial for removing water from the reaction mixture, which drives the equilibrium towards the formation of the polyester.[4]

-

Precipitation: This is a standard method for isolating and purifying polymers from a solution. The choice of the non-solvent is critical to ensure complete precipitation of the polymer while leaving impurities in the solution.

Application Notes: Properties and Potential of Cyclobutane-Containing Polyesters

The incorporation of the rigid 1,2,3,4-cyclobutanetetracarboxylate moiety is expected to impart a unique set of properties to the resulting polyesters.

Expected Properties and Performance Data

| Property | Expected Outcome | Rationale |

| Thermal Stability | High | The rigid cyclobutane ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td). Polyesters with in-chain 1,3-cyclobutane rings have shown superior thermostability with Td,5% values between 376-380 °C.[1] |

| Mechanical Properties | Increased Hardness and Modulus | The cross-linked network structure will significantly increase the stiffness and hardness of the material compared to linear polyesters.[2] The balance between cross-link density and chain flexibility will determine the ultimate tensile strength and elongation at break.[5] |

| Solvent Resistance | Excellent | A highly cross-linked polyester network will be insoluble in common organic solvents and will only swell to a limited extent. This is a direct consequence of the covalent bonds connecting the polymer chains. |

| Hydrolytic Stability | Potentially Enhanced | The steric hindrance provided by the cyclobutane ring may protect the adjacent ester linkages from hydrolysis. Polyesters with 1,3-cyclobutane rings have demonstrated exceptional hydrolytic resistance.[1] However, the overall hydrophilicity of the network will also play a role. |

| Biocompatibility | Favorable for certain applications | Aliphatic polyesters are generally known for their biocompatibility and biodegradability.[6] The degradation products of a CBTA-based polyester would be the monomer itself and the diol, which would need to be assessed for their specific toxicity. |

Characterization Protocols: Validating Synthesis and Understanding Properties

Thorough characterization is essential to confirm the structure of the synthesized polyesters and to evaluate their physical and chemical properties.

Structural Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Objective: To confirm the formation of ester linkages and the disappearance of carboxylic acid and hydroxyl groups.

-

Protocol: Acquire FTIR spectra of the monomers (CBTA and ethylene glycol) and the final polyester.

-

Expected Observations:

-

Disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹).

-

Appearance of a strong C=O stretch for the ester group (around 1730 cm⁻¹).

-

Appearance of a C-O stretch for the ester group (around 1250-1100 cm⁻¹).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Objective: To elucidate the detailed structure of the polymer, including the degree of branching for soluble polymers.

-

Protocol: Dissolve a sample of the soluble branched polyester in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. For insoluble, cross-linked polymers, solid-state NMR can be employed.

-